1,3,5-Undecatriene

説明

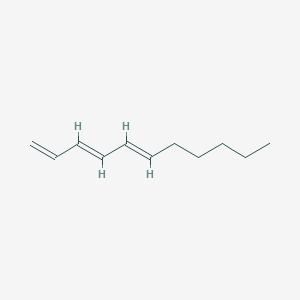

1,3,5-Undecatriene (CAS: 16356-11-9) is an unsaturated hydrocarbon with the molecular formula C₁₁H₁₈, consisting of three conjugated double bonds. It exists as a mixture of isomers, primarily the E,E- and Z,Z-configurations, with a purity of ≥97.0% for the major isomer and ≥96.0% for minor isomers . This compound is notable for its amber-like, green pepper-like odor, making it valuable in fragrance formulations at trace levels (≤0.50%) .

特性

IUPAC Name |

undeca-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDKNVOSLONRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047546 | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16356-11-9 | |

| Record name | 1,3,5-Undecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16356-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Reagents

The synthesis employs two key components:

-

Organometallic (Z)-1-heptenyl compounds : Typically, (Z)-1-heptenyl copper or magnesium halides (e.g., MgBr or MgCl) are used. These reagents are prepared via transmetallation or Grignard reactions, as described by Alexakis.

-

(E)-1,3-Butadiene derivatives : Halogenated (e.g., (E)-1-chloro-1,3-butadiene) or alkylthio-substituted (e.g., (E)-1-ethylthio-1,3-butadiene) dienes serve as electrophilic partners.

The reaction proceeds via a transition metal-catalyzed cross-coupling mechanism, enabling the formation of the triene backbone with retention of configuration.

Reaction Conditions

Optimized parameters for the coupling reaction include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | -20°C to +60°C | 0°C to +40°C |

| Solvent | Ethers (THF, diethyl ether) | Tetrahydrofuran (THF) |

| Catalyst Loading | 1–5 mol% | 3.25 mol% Ni²⁺ |

| Reaction Time | 0.5–3 hours | 3 hours |

The use of nickel or palladium catalysts, such as nickel(II) bis(triphenylphosphine) bromide, is critical for activating the organometallic reagent and facilitating C–C bond formation.

Workup and Purification

Post-reaction steps involve:

-

Hydrolysis : Quenching with saturated aqueous NH₄Cl to decompose intermediates.

-

Drying : Anhydrous MgSO₄ removes residual moisture.

-

Distillation : Isolation under reduced pressure (0.01–0.02 mmHg) at 26–30°C yields a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene isomers.

Typical yields range from 48% to 65%, depending on the catalyst and starting material purity.

Comparative Analysis of Synthetic Routes

Earlier methods for synthesizing this compound faced challenges such as low yields, multi-step sequences, and hazardous reagents. The table below contrasts historical approaches with the organometallic coupling method:

The organometallic method surpasses predecessors in efficiency and safety, though it demands rigorous exclusion of moisture and oxygen.

Stereochemical Considerations

The stereochemical outcome of the reaction is governed by the geometry of the starting materials:

-

(Z)-1-Heptenyl Reagents : Produce predominantly (3E,5Z)-1,3,5-undecatriene (up to 70% selectivity).

-

(E)-1-Heptenyl Reagents : Favor the (3E,5E)-isomer, albeit with lower selectivity (30–40%).

Gas chromatography (GC) with capillary columns confirms isomer ratios, while IR and mass spectrometry provide structural validation.

Industrial Scalability and Process Optimization

Scalability hinges on:

-

Catalyst Recovery : Nickel complexes can be recycled via aqueous extraction, reducing costs.

-

Solvent Selection : THF offers optimal solubility and boiling point for large-scale distillation.

-

Temperature Control : Maintaining 0–40°C prevents side reactions (e.g., polymerization) while ensuring reasonable reaction rates.

Pilot-scale trials demonstrate consistent yields of 55–60%, affirming the method’s industrial feasibility .

化学反応の分析

1,3,5-Undecatriene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.

Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, ozone.

Reducing agents: Hydrogen gas with palladium on carbon.

Halogenating agents: Chlorine, bromine.

Major products formed from these reactions include various oxygenated compounds, saturated hydrocarbons, and halogenated derivatives.

科学的研究の応用

Chemical Synthesis and Research

1. Building Block in Organic Synthesis

1,3,5-Undecatriene serves as a crucial intermediate in organic synthesis. Its structure allows for various reactions such as oxidation, reduction, and substitution. The compound can be utilized to create more complex molecules by serving as a precursor in the synthesis of pharmaceuticals and agrochemicals.

2. Reference Compound in Analytical Chemistry

Due to its unique properties, this compound is often used as a reference standard in analytical chemistry. It assists in the calibration of instruments and methods for detecting similar compounds.

Biological Applications

1. Natural Product Studies

The compound is found in natural sources like galbanum oil and contributes to the fragrance profile of these substances. Its study aids in understanding plant biology and ecology, particularly in the context of plant secondary metabolites which play roles in attraction and defense mechanisms.

2. Therapeutic Potential

Research into the therapeutic properties of this compound is ongoing. Preliminary studies suggest potential applications in drug discovery due to its bioactive properties. For example, it has been investigated for its effects on olfactory receptors and potential roles in medicinal chemistry.

Industrial Applications

1. Fragrance Industry

this compound is valued for its pleasant aroma and is utilized extensively in the fragrance industry. It contributes to the formulation of perfumes and scented products . Its unique scent profile makes it an attractive ingredient for creating complex fragrances.

2. Food Flavoring

The compound is also explored as a flavoring agent due to its appealing sensory characteristics. It has been included in discussions about food chemistry and flavor enhancement .

Case Studies

Case Study 1: Fragrance Development

A study conducted on the use of this compound in developing new fragrance formulations demonstrated that the compound could enhance the overall scent profile when combined with other essential oils. The study highlighted its role in increasing the longevity of fragrances on the skin.

Case Study 2: Analytical Chemistry Applications

In analytical chemistry research, this compound was employed as a standard for gas chromatography-mass spectrometry (GC-MS) analysis to identify similar trienes in various samples. This application showcased its importance in quality control within chemical manufacturing processes.

作用機序

The mechanism of action of 1,3,5-Undecatriene in biological systems is not fully understood. it is believed to interact with olfactory receptors, triggering a cascade of neural responses that result in the perception of its characteristic odor. In chemical reactions, its reactivity is primarily due to the presence of conjugated double bonds, which can participate in various addition and substitution reactions.

類似化合物との比較

Physical Properties :

- Molecular weight : 150.27 g/mol

- Boiling point : 196.6°C

- Log P : 5.180 (high lipophilicity)

- Solubility : Insoluble in water .

Comparison with Similar Compounds

Isomeric Variants of 1,3,5-Undecatriene

This compound exhibits structural isomerism and stereoisomerism, influencing its chemical behavior and biological activity:

Notes:

Comparison with Other Hydrocarbons

This compound shares functional similarities with other unsaturated hydrocarbons but differs in structure and applications:

Functional Differences :

Bioactive and Industrial Relevance

- In Foods : Acts as a marker for lipid oxidation in meats, correlating with fresh vs. aged products .

- In Perfumery: Provides long-lasting (>48 hours) resinous notes in fabric conditioners and candles .

- Synthetic Utility : Serves as a precursor in synthesizing complex molecules like methyl eleostearate .

生物活性

1,3,5-Undecatriene is a linear hydrocarbon with the formula and is known for its potential biological activities. This compound is primarily recognized for its presence in various essential oils and its implications in both flavor and fragrance industries. Recent studies have begun to explore its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound consists of a straight-chain structure with three double bonds located at the first, third, and fifth carbon atoms. This configuration contributes to its unique physical and chemical properties, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving essential oils derived from plants such as lavender and sage, the compound was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) was evaluated using a microtiter plate-based assay, revealing effective concentrations that prevent bacterial proliferation .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 0.6 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. For instance, experiments conducted on human tumor cell lines such as Caco-2 (colon adenocarcinoma) and A2780 (ovarian carcinoma) indicated that the compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in treated cultures compared to controls .

Case Study: Apoptotic Effects on Cancer Cells

In vitro studies showed that treatment with this compound resulted in:

- Increased caspase-3 activity

- Elevated levels of reactive oxygen species (ROS)

- Downregulation of anti-apoptotic proteins

These findings suggest that this compound may serve as a promising candidate for further development into anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays. It was shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 78.5 | 25 |

| Ascorbic Acid | 90.2 | 10 |

| Quercetin | 85.0 | 15 |

Q & A

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Methodological Answer : The compound is flammable (Category 4) and degrades under light or oxygen. Store in amber vials at –20°C with nitrogen headspace. For pH-dependent studies (pH 3–7), monitor decomposition via UV-Vis spectroscopy at 240–280 nm . Include stability data in supplementary materials, specifying batch-to-batch variability and impurity thresholds (>97% isomer purity required for reproducibility) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound isomers?

- Methodological Answer : Contradictions often arise from isomer co-elution or instrument calibration drift. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and validate with synthetic standards. For GC-MS discrepancies, use chiral columns or ion mobility spectrometry to separate stereoisomers . Cross-reference findings with natural occurrence data (e.g., 0.04% in lavender oil) to contextualize isomer ratios . Statistical error analysis (e.g., confidence intervals for peak integration) should accompany published datasets .

Q. What experimental designs are effective for studying the reactivity of 1,3,3,5-Undecatriene in Diels-Alder reactions?

- Methodological Answer : Design kinetic studies using varying dienophiles (e.g., maleic anhydride) under controlled temperatures (25–80°C). Monitor reaction progress via in-situ FTIR or H NMR to track diene consumption. For regioselectivity analysis, employ computational methods (DFT) to predict transition states and compare with experimental product ratios . Publish raw kinetic data and computational input files as supplementary materials for replication .

Q. How can computational methods predict the behavior of this compound in complex mixtures?

- Methodological Answer : Use molecular dynamics (MD) simulations to model interactions in surfactant or polymer matrices. Validate predictions with experimental Log P values (5.18) and solubility parameters (e.g., Hansen solubility spheres) . For photostability studies, apply TD-DFT to calculate excited-state lifetimes and correlate with experimental UV degradation rates. Ensure code and forcefield parameters are openly accessible .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.27 g/mol | |

| Boiling Point | 196.6°C | |

| Log P | 5.18 | |

| Natural Occurrence (LEO) | 0.04% (Lavender Essential Oil) | |

| Stability (pH Range) | 3–7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。